molecular formula C14H21NO3 B12096839 Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate

Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate

Cat. No.: B12096839
M. Wt: 251.32 g/mol
InChI Key: YGARWTHXCINBQM-UHFFFAOYSA-N
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Preparation Methods

The preparation of Cbz-DL-Leucinol typically involves a multi-step synthetic route. One common method starts with D-leucine, which is reacted with benzyl chloroformate to form Cbz-D-leucine ester. This ester is then reduced and deprotected to yield Cbz-DL-Leucinol . The reaction conditions often involve the use of sodium hydroxide, tetrahydrofuran, and isobutyl chloroformate at controlled temperatures .

Chemical Reactions Analysis

Cbz-DL-Leucinol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Cbz-DL-Leucinol involves its role as a chiral inducer in chemical reactions. It interacts with molecular targets through its hydroxyl and carbamate groups, facilitating the formation of chiral centers in the resulting products . The specific pathways and molecular targets depend on the context of its use in synthesis.

Properties

IUPAC Name

benzyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARWTHXCINBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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